molecular formula C6F5NaO B1229612 SODIUM PENTAFLUOROPHENOXIDE CAS No. 2263-53-8

SODIUM PENTAFLUOROPHENOXIDE

Cat. No.: B1229612
CAS No.: 2263-53-8
M. Wt: 206.04 g/mol
InChI Key: GMKSUTIIASULKI-UHFFFAOYSA-M
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Description

Sodium pentafluorophenoxide is an organofluorine compound with the molecular formula C6H2F5NaO. It is a sodium salt of pentafluorophenol, characterized by the presence of five fluorine atoms attached to a phenoxide ring. This compound is known for its high reactivity and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium pentafluorophenoxide can be synthesized through the reaction of pentafluorophenol with sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium, where pentafluorophenol is deprotonated by sodium hydroxide to form this compound and water:

C6H2F5OH+NaOHC6H2F5ONa+H2O\text{C}_6\text{H}_2\text{F}_5\text{OH} + \text{NaOH} \rightarrow \text{C}_6\text{H}_2\text{F}_5\text{ONa} + \text{H}_2\text{O} C6​H2​F5​OH+NaOH→C6​H2​F5​ONa+H2​O

Industrial Production Methods

In industrial settings, this compound is produced by reacting pentafluorophenol with sodium metal or sodium hydride in an inert solvent such as tetrahydrofuran (THF). This method ensures a high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Sodium pentafluorophenoxide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: It reacts with electrophiles, replacing the fluorine atoms on the phenoxide ring.

    Oxidation and Reduction: It can participate in redox reactions, although these are less common.

    Complex Formation: It forms complexes with transition metals, which are useful in catalysis.

Common Reagents and Conditions

    Electrophiles: Such as alkyl halides and acyl chlorides, are commonly used in nucleophilic substitution reactions.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and other polar aprotic solvents are often used to facilitate these reactions.

Major Products

The major products formed from these reactions include substituted phenoxides, where one or more fluorine atoms are replaced by other functional groups .

Scientific Research Applications

Sodium pentafluorophenoxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium pentafluorophenoxide involves its high nucleophilicity, which allows it to readily attack electrophilic centers in various substrates. The presence of electronegative fluorine atoms increases the electron density on the oxygen atom, enhancing its reactivity. This makes it an effective reagent in nucleophilic substitution reactions, where it can displace leaving groups such as halides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium pentafluorophenoxide is unique due to the presence of five fluorine atoms, which significantly enhance its reactivity compared to non-fluorinated phenoxides. This makes it particularly useful in reactions requiring high nucleophilicity and stability under various conditions .

Properties

IUPAC Name

sodium;2,3,4,5,6-pentafluorophenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF5O.Na/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h12H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKSUTIIASULKI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F5NaO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392104
Record name Sodium pentafluorophenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2263-53-8
Record name Sodium pentafluorophenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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